[5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid
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Overview
Description
Scientific Research Applications
- Understanding DOPAC metabolism is crucial for studying neurotransmitter dynamics and neurodegenerative diseases like Parkinson’s disease .
- Researchers have synthesized DOPAC from 4-hydroxyphenylacetic acid using aerobic biotransformation with whole cell cultures of Arthrobacter protophormiae .
- For example, 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2,4,6-trihydroxyphenyl)pentan-1-one (DHHPD) demonstrated analgesic activity against acetic acid-induced abdominal constriction/writhing .
Neurotransmitter Metabolism
Biodegradation and Toxicity
Natural Sources
Analgesic Properties
Metabolism of Tyrosine and Phenylalanine
Mechanism of Action
Target of Action
The primary target of 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is the dopamine neurotransmitter system . DOPAC is a major neuronal metabolite of dopamine . It acts as a sensitive and specific biomarker of central dopamine deficiency .
Mode of Action
DOPAC interacts with its targets by being a product of the metabolism of dopamine . The metabolism of dopamine can lead to the formation of DOPAC, among other substances . This interaction results in changes in the dopamine neurotransmitter system, affecting the levels of dopamine and its metabolites in the body .
Biochemical Pathways
The biochemical pathway involved in the formation of DOPAC is the metabolism of dopamine . This process involves the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) . MAO catalyzes dopamine to DOPAC, and COMT catalyzes DOPAC to homovanillic acid (HVA) .
Pharmacokinetics
The pharmacokinetics of DOPAC involve its formation from the metabolism of dopamine . .
Result of Action
The result of DOPAC’s action is its role as a biomarker of central dopamine deficiency . As a metabolite of dopamine, DOPAC can indicate changes in dopamine levels and potentially contribute to the understanding of conditions related to dopamine, such as Parkinson’s disease .
Action Environment
The action of DOPAC is influenced by various environmental factors. For instance, gut microbiota contribute to the metabolism of dietary polyphenols, which can affect the bioavailability of both the parent polyphenols and their metabolites . Therefore, the gut microbiota could potentially influence the action, efficacy, and stability of DOPAC.
properties
IUPAC Name |
2-[5-(3,4-dihydroxyphenyl)tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c14-6-2-1-5(3-7(6)15)9-10-12-13(11-9)4-8(16)17/h1-3,14-15H,4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPINCROJMZXJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN(N=N2)CC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid |
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